molecular formula C19H23N7O B6450018 1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549017-63-0

1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6450018
CAS No.: 2549017-63-0
M. Wt: 365.4 g/mol
InChI Key: XXYGBWGZVARCPB-UHFFFAOYSA-N
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Description

The compound 1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a 1,3-benzodiazole core fused with a benzene and imidazole ring system. Key structural elements include:

  • 1-(propan-2-yl): An isopropyl group at position 1, enhancing lipophilicity and membrane permeability .
  • 2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]: A complex substituent at position 2, combining a 1,2,4-triazole ring (known for antifungal activity ) with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The latter may improve target binding affinity via conformational rigidity and hydrogen-bonding interactions .

Properties

IUPAC Name

[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12(2)26-16-6-4-3-5-15(16)22-19(26)25-9-13-7-24(8-14(13)10-25)18(27)17-20-11-21-23-17/h3-6,11-14H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGBWGZVARCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole (1,3-benzodiazole) derivatives are widely studied for their antiviral, anticancer, and antimicrobial properties . Unlike the target compound, simpler benzimidazoles lack the triazole-carbonyl-pyrrolopyrrole substituent, resulting in reduced specificity for fungal targets. For example:

Compound Core Structure Key Substituents Biological Activity
Benzimidazole 1,3-Benzodiazole None Broad-spectrum (e.g., antiparasitic)
Target Compound 1,3-Benzodiazole 1-(propan-2-yl), triazole-carbonyl-pyrrolopyrrole Potential antifungal/antiviral (inferred from substituents)

Indazole Derivatives

Indazoles (1,2-benzodiazoles) exhibit anticancer and antidiabetic activities . Structural isomerism (1,2- vs. 1,3-benzodiazole) alters electronic properties and target selectivity. For instance:

Compound Core Structure Key Substituents Biological Activity
1H-Indazole 1,2-Benzodiazole None Antiproliferative
Target Compound 1,3-Benzodiazole Complex substituent at position 2 Likely enhanced kinase inhibition (due to triazole-pyrrolopyrrole)

Triazole-Containing Antifungals

Triazole rings are critical in antifungal agents (e.g., fluconazole) due to their ability to inhibit cytochrome P450 enzymes . The target compound’s triazole moiety may confer similar mechanisms:

Compound Core Structure Key Substituents Biological Activity
Fluconazole Triazole 2,4-Difluorophenyl Antifungal (CYP51 inhibition)
Target Compound 1,3-Benzodiazole + triazole Isopropyl, pyrrolopyrrole linker Hypothesized dual action (enzyme inhibition + receptor binding)

Pyrrolidine/Oxadiazole Hybrids

Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () highlight the role of pyrrolidine in enhancing pharmacokinetics. However, oxadiazole rings differ from triazole-carbonyl groups in electronic and steric effects:

Compound Core Structure Key Substituents Biological Activity
1a/1b () Oxadiazole + pyrrolidine Phenylethyl, pyridyl Antiviral (unspecified targets)
Target Compound 1,3-Benzodiazole Triazole-carbonyl-pyrrolopyrrole Potential broader spectrum (structural complexity)

Structure–Activity Relationship (SAR) Insights

  • 1,3-Benzodiazole Core : Essential for DNA intercalation or kinase inhibition, as seen in benzimidazole-based drugs .
  • Triazole-Carbonyl Group : Enhances antifungal activity by mimicking natural substrates of fungal enzymes .
  • Octahydropyrrolo[3,4-c]pyrrole : May improve blood-brain barrier penetration or reduce metabolic degradation compared to simpler pyrrolidines .

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